An In-depth Technical Guide to 3'-Chloro-4'-fluoro-2-biphenylamine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3'-Chloro-4'-fluoro-2-biphenylamine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
3'-Chloro-4'-fluoro-2-biphenylamine is a halogenated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of chlorine and fluorine atoms on one of the phenyl rings, coupled with the amino group on the other, imparts unique electronic and conformational properties that are highly sought after in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and an exploration of its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of Halogenated Biphenylamines
The biphenylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms, particularly chlorine and fluorine, provides a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties.
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Fluorine: The small size and high electronegativity of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving cell membrane permeability.
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Chlorine: The larger size and polarizability of chlorine can introduce specific steric and electronic effects that can enhance target engagement and influence the overall conformation of the molecule.
3'-Chloro-4'-fluoro-2-biphenylamine combines these features, making it a valuable intermediate for creating complex molecules with fine-tuned properties. Its structural precursor, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]
Physicochemical and Computed Properties
While experimental data for 3'-Chloro-4'-fluoro-2-biphenylamine is not extensively available in the public domain, its fundamental properties can be reliably predicted using computational models. These computed properties provide a strong foundation for its handling, purification, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 577954-86-0 | [3] |
| Molecular Formula | C₁₂H₉ClFN | [3][4] |
| Molecular Weight | 221.66 g/mol | [3][4] |
| IUPAC Name | 2-(3-chloro-4-fluorophenyl)aniline | [4] |
| SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N | [4] |
| XLogP3 (Computed) | 4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
Note: The XLogP3 value of 4 suggests that this compound has relatively high lipophilicity, which is a key consideration for its potential as a drug candidate.
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[5][6][7] This method is particularly well-suited for the synthesis of 3'-Chloro-4'-fluoro-2-biphenylamine, offering high yields and functional group tolerance. The proposed synthetic pathway involves the palladium-catalyzed coupling of a suitable aryl halide with an arylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis of 3'-Chloro-4'-fluoro-2-biphenylamine.
Experimental Protocol
This protocol is based on established methodologies for Suzuki-Miyaura couplings of similar substrates.
Materials:
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2-Bromoaniline
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3-Chloro-4-fluorophenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), 3-chloro-4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
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Solvent and Catalyst Addition: Under the inert atmosphere, add toluene and water (typically in a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 eq).
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Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectral and Analytical Characterization (Predicted)
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¹H NMR: The spectrum would show complex multiplets in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons on both phenyl rings. The protons on the aminophenyl ring would likely appear more upfield due to the electron-donating effect of the amino group. The amino group protons would appear as a broad singlet.
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¹³C NMR: The spectrum would display 12 distinct signals for the carbon atoms of the biphenyl core. The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 221, with a characteristic isotopic pattern (M+2) at m/z 223 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching in the aromatic region (around 1450-1600 cm⁻¹), and C-Cl and C-F stretching bands in the fingerprint region.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 3'-Chloro-4'-fluoro-2-biphenylamine is primarily dictated by the amino group and the aromatic rings.
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N-Functionalization: The primary amino group is a versatile handle for further synthetic modifications. It can undergo acylation, alkylation, sulfonylation, and diazotization reactions to introduce a wide range of functional groups and build more complex molecular architectures.
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Electrophilic Aromatic Substitution: The aminophenyl ring is activated towards electrophilic substitution, while the chloro-fluorophenyl ring is deactivated. This differential reactivity can be exploited for selective functionalization.
The unique substitution pattern of this biphenylamine makes it an attractive starting material for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The biphenylamine core can mimic the hinge-binding region of ATP in the kinase domain, while the halogenated ring can be directed towards the solvent-exposed region to enhance potency and selectivity.
Safety and Handling
While specific toxicity data for 3'-Chloro-4'-fluoro-2-biphenylamine is not available, it should be handled with the care appropriate for a halogenated aromatic amine. The related compound, 3-chloro-4-fluoroaniline, is classified as toxic if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1]
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Prevent contact with skin and eyes.
Conclusion
3'-Chloro-4'-fluoro-2-biphenylamine is a chemical intermediate with considerable, yet largely untapped, potential. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The strategic incorporation of chlorine and fluorine offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates. As the demand for more effective and specific therapeutics continues to grow, compounds like 3'-Chloro-4'-fluoro-2-biphenylamine will undoubtedly play an increasingly important role in the future of drug discovery and development.
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